![molecular formula C30H50O6S3Si2 B6313877 triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane CAS No. 198087-81-9](/img/structure/B6313877.png)
triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane is an organosilicon compound It is characterized by the presence of multiple ethoxy groups and a complex trisulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane typically involves the following steps:
Formation of the Trisulfanyl Linkage: This step involves the reaction of 3-methyl-5-(2-triethoxysilylethyl)phenyl with sulfur sources under controlled conditions to form the trisulfanyl linkage.
Introduction of Ethoxy Groups: The ethoxy groups are introduced through a reaction with triethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, such as temperature and pressure, to ensure the formation of the desired silane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethoxy groups, converting them to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, rhodium complexes for hydrosilylation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydroxylated Derivatives: From reduction reactions.
Functionalized Silanes: From substitution reactions.
科学研究应用
Chemistry
Catalysis: Used as a precursor for catalysts in hydrosilylation reactions.
Surface Modification: Employed in modifying surfaces of materials to enhance their properties.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatible Coatings: Used in the development of biocompatible coatings for medical devices.
Industry
Adhesives and Sealants: Incorporated into formulations to improve adhesion and durability.
Coatings: Used in coatings to enhance resistance to environmental factors.
作用机制
The compound exerts its effects primarily through its ability to form stable bonds with various substrates. The ethoxy groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and catalysis. The trisulfanyl linkage provides additional reactivity, allowing for further functionalization and interaction with other molecules.
相似化合物的比较
Similar Compounds
Triethoxysilane: A simpler compound with similar ethoxy groups but lacking the complex trisulfanyl linkage.
Methyltrimethoxysilane: Contains methoxy groups instead of ethoxy groups and is used in similar applications.
Uniqueness
Triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane is unique due to its complex structure, which provides multiple sites for functionalization and interaction. This makes it more versatile compared to simpler silanes like triethoxysilane and methyltrimethoxysilane.
属性
IUPAC Name |
triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O6S3Si2/c1-9-31-40(32-10-2,33-11-3)17-15-27-19-25(7)21-29(23-27)37-39-38-30-22-26(8)20-28(24-30)16-18-41(34-12-4,35-13-5)36-14-6/h19-24H,9-18H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYVPORWOCOZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1=CC(=CC(=C1)C)SSSC2=CC(=CC(=C2)CC[Si](OCC)(OCC)OCC)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O6S3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
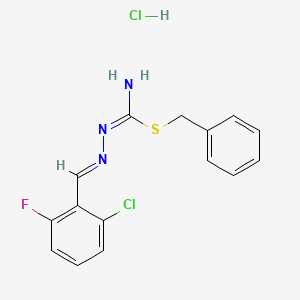
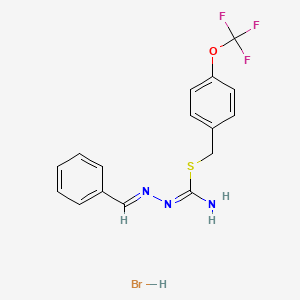
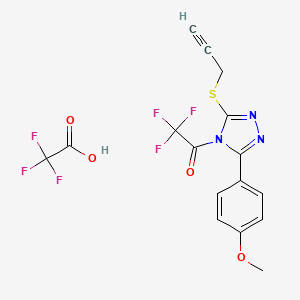

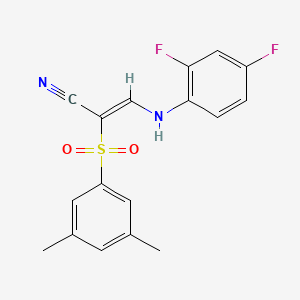



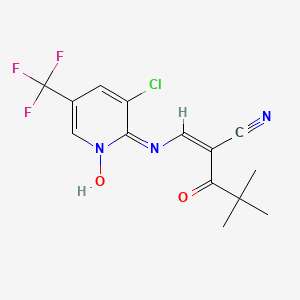
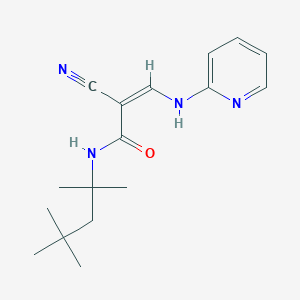



![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)
